molecular formula C12H9F3N2O B6441992 2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine CAS No. 2640897-85-2

2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine

Cat. No.: B6441992
CAS No.: 2640897-85-2
M. Wt: 254.21 g/mol
InChI Key: FUDAWJMBPJQPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine is a compound that features a pyridine ring substituted with a trifluoromethyl group and an ether linkage to another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors to ensure consistent quality and yield. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed to modify the pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the pyridine rings.

Scientific Research Applications

2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine rings contribute to its binding affinity and specificity. The compound can modulate various biological pathways, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    Trifluoromethylpyridine: Shares the trifluoromethyl group but lacks the ether linkage.

    Methylpyridine: Contains a methyl group but does not have the trifluoromethyl substitution.

Uniqueness

2-[(6-methylpyridin-3-yl)oxy]-3-(trifluoromethyl)pyridine is unique due to its combination of a trifluoromethyl group and an ether linkage between two pyridine rings. This structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

2-methyl-5-[3-(trifluoromethyl)pyridin-2-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O/c1-8-4-5-9(7-17-8)18-11-10(12(13,14)15)3-2-6-16-11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDAWJMBPJQPGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2=C(C=CC=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.